molecular formula C2H7N3S B1623377 Methylaminothiourea CAS No. 21185-13-7

Methylaminothiourea

Cat. No.: B1623377
CAS No.: 21185-13-7
M. Wt: 105.17 g/mol
InChI Key: JQPZTRBYIRCNAP-UHFFFAOYSA-N
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Description

1-(Methylamino)thiourea is a chemical compound with a molecular weight of 105.16 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .


Synthesis Analysis

A practical protocol for the synthesis of symmetric thioureas and heterocyclic thiones has been developed. It involves the reaction of amines with phenyl chlorothionoformate in water to afford the symmetrical thioureas or heterocyclic thiones in good to excellent yields . Another method involves the continuous-flow synthesis of thioureas in a multicomponent reaction starting from isocyanides, amidines, or amines and sulfur .


Molecular Structure Analysis

The molecular structure of 1-(Methylamino)thiourea is characterized by the presence of a thioamide group . The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods .


Chemical Reactions Analysis

Thiourea derivatives are of great importance due to their wide application in pharmaceutical and synthetic chemistry as well as other fields. They have shown potential bioactivities including anticancer, antifungal, analgesic, anti-inflammatory, and antimicrobial activities .


Physical and Chemical Properties Analysis

1-(Methylamino)thiourea is a chemical compound with a molecular weight of 105.16 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .

Scientific Research Applications

Synthesis and Anticancer Potential

1-(Methylamino)thiourea derivatives exhibit significant potential in drug research, especially in the development of anticancer agents. For instance, the synthesis of 1-Benzoyl-3-methyl thiourea derivatives has shown potent in vitro cytotoxicity against HeLa cell lines, demonstrating stronger activity than hydroxyurea, a well-known anticancer drug. This highlights the compound's promise in enhancing anticancer activities through chemical modifications (Ruswanto et al., 2015).

Catalytic Applications

Primary amine-thiourea derivatives, including those related to 1-(Methylamino)thiourea, serve as effective catalysts for chemical reactions. They have been used to promote highly enantioselective conjugate additions of ketones to nitroalkenes. This application is crucial in organic synthesis, providing a broad substrate scope and showcasing the utility of thiourea derivatives in facilitating reactions with significant stereocontrol (Hongbing Huang & E. Jacobsen, 2006).

Corrosion Inhibition

1-(Methylamino)thiourea and related compounds have been researched for their corrosion inhibition properties. The effects of thiourea derivatives on the corrosion behavior of mild steel in acidic solutions demonstrate their capability as effective corrosion inhibitors. This application is vital in materials science, particularly for protecting metals in corrosive environments, underscoring the compound's importance beyond biomedical applications (Muzaffer Özcan, I. Dehri, & M. Erbil, 2004).

Structural Analysis

The structural analysis of 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea through spectroscopy and X-ray crystallography provides insights into the compound's molecular configuration. This research contributes to the understanding of thiourea derivatives' structural characteristics, aiding in the design of new compounds with tailored properties for specific applications (Chien Ing Yeo & E. Tiekink, 2019).

Organic Synthesis

Thiourea-catalyzed asymmetric reactions, including the Michael addition of activated methylene compounds to α,β-unsaturated imides, demonstrate the versatility of thiourea derivatives in organic synthesis. These reactions produce high yields and enantioselectivities, further emphasizing the role of thiourea and its derivatives in developing novel synthetic methodologies (T. Inokuma, and Yasutaka Hoashi & Y. Takemoto, 2006).

Safety and Hazards

Thiourea is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air, is harmful if swallowed, and is suspected of causing cancer and damaging the unborn child .

Future Directions

Thiourea-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds. Furthermore, they play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Biochemical Analysis

Biochemical Properties

Methylaminothiourea interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, thiourea derivatives have been shown to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These interactions play a crucial role in the compound’s biological applications, which include antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .

Cellular Effects

This compound exerts effects on various types of cells and cellular processes. It influences cell function by interacting with key enzymes and proteins within the cell. For example, it has been shown to inhibit glucose-6-phosphatase (G6Pase), an enzyme crucial for glucose metabolism . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes, inhibiting or activating them, and cause changes in gene expression . The oxidation at sulfur is a key step in the metabolism of toxic thioureas .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited. Thiourea derivatives have shown promising antibacterial and antioxidant potential and were very active against G6Pase .

Metabolic Pathways

This compound is involved in metabolic pathways that interact with enzymes or cofactors. The oxidation at sulfur is a key step in the metabolism of toxic thioureas

Subcellular Localization

The subcellular localization of a protein or compound provides the physiological context for its function

Properties

IUPAC Name

methylaminothiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3S/c1-4-5-2(3)6/h4H,1H3,(H3,3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPZTRBYIRCNAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175416
Record name Hydrazinecarbothioamide, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21185-13-7
Record name Hydrazinecarbothioamide, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021185137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazinecarbothioamide, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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